Cas no 122001-05-2 (L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI))

L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI) structure
122001-05-2 structure
Nome del prodotto:L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI)
Numero CAS:122001-05-2
MF:C43H61N13O8
MW:888.026748418808
CID:163717
PubChem ID:5487219

L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucinamide,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-(9CI)
    • (2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imida
    • N-acetyl-gastrin releasing peptide (20-26) ethyl ester
    • L-Leucinamide, N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-N-ethyl-
    • N-Acetyl-grp-20-26-och2CH3
    • N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-N-[(2S)-2-(ethylamino)-4-methylpentanoyl]-L-histidinamide
    • N-Grp-EE
    • (2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide
    • 122001-05-2
    • DTXSID40153463
    • Inchi: InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1
    • Chiave InChI: XBNURIXAUURNDW-QQOSZXOGSA-N
    • Sorrisi: CCN[C@H](C(NC([C@H](CC1=CN=CN1)NC(CNC([C@@H](NC([C@@H](NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@H](CC1=CN=CN1)NC(=O)C)=O)=O)C)=O)C(C)C)=O)=O)=O)=O)CC(C)C

Proprietà calcolate

  • Massa esatta: 884.45364
  • Massa monoisotopica: 887.476606
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 64
  • Conta legami ruotabili: 24
  • Complessità: 1620
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 306

Proprietà sperimentali

  • Densità: 1.277
  • Punto di ebollizione: 1389.6°Cat760mmHg
  • Punto di infiammabilità: 794.2°C
  • Indice di rifrazione: 1.593
  • PSA: 297.25

Raccomanda articoli

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.